2-cyano-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide
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Overview
Description
2-cyano-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyano group, a trifluoromethyl-substituted pyridine ring, an azetidine ring, and a benzene sulfonamide moiety. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Coupling with Pyridine: The pyridine ring is coupled with the azetidine intermediate using palladium-catalyzed cross-coupling reactions.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group through the reaction of the intermediate with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-cyano-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide: shares similarities with other sulfonamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H13F3N4O2S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-cyano-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H13F3N4O2S/c17-16(18,19)12-5-6-21-15(7-12)23-9-13(10-23)22-26(24,25)14-4-2-1-3-11(14)8-20/h1-7,13,22H,9-10H2 |
InChI Key |
VFBIGQFKZRBICQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NS(=O)(=O)C3=CC=CC=C3C#N |
Origin of Product |
United States |
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